molecular formula C10H10BrN5O3 B3500921 1-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone

1-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone

Cat. No.: B3500921
M. Wt: 328.12 g/mol
InChI Key: XTNZQBFOYUAIBH-UHFFFAOYSA-N
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Description

1-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Properties

IUPAC Name

1-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN5O3/c1-6-10(11)7(2)15(13-6)9(17)5-14-4-8(3-12-14)16(18)19/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNZQBFOYUAIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)CN2C=C(C=N2)[N+](=O)[O-])C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone typically involves the following steps:

    Formation of 4-Bromo-3,5-dimethylpyrazole: This can be achieved by bromination of 3,5-dimethylpyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of 4-Nitropyrazole: This involves nitration of pyrazole using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the two pyrazole derivatives using a suitable linker, such as ethanone, under appropriate conditions (e.g., using a base like potassium carbonate in a polar solvent like dimethylformamide).

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol).

    Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products

    Substitution: Corresponding substituted pyrazole derivatives.

    Reduction: Amino-substituted pyrazole derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone depends on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-(4-aminopyrazol-1-yl)ethanone: Similar structure but with an amino group instead of a nitro group.

    1-(4-Chloro-3,5-dimethylpyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

1-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone is unique due to the presence of both bromine and nitro groups, which can impart distinct chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone

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